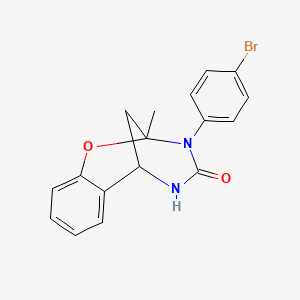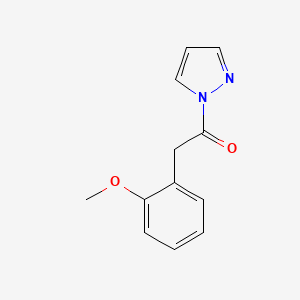
2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone” is a heterocyclic compound. It is a solid substance . The empirical formula of the compound is C11H10N2O2 . The molecular weight of the compound is 202.21 .
Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone and its derivatives have been explored for their potential in antimicrobial applications. For instance, Puthran et al. (2019) synthesized novel Schiff bases using this compound, which demonstrated excellent antimicrobial activity against various strains, indicating its potential in combating microbial infections (Puthran et al., 2019). Similarly, other research, such as the work of Ashok et al. (2014) and Katade et al. (2008), highlights the synthesis of derivatives that exhibit good antimicrobial activity, suggesting a broad scope of application in this area (Ashok et al., 2014); (Katade et al., 2008).
FabH Inhibition and Antibacterial Properties
Lv et al. (2010) reported the synthesis of pyrazole derivatives, including compounds similar to this compound, as potent inhibitors of bacterial FabH. This class of inhibitors shows strong antibacterial activity, highlighting the compound's relevance in developing new antibacterial agents (Lv et al., 2010).
Synthesis and Characterization for Biological Activities
Several studies have focused on the synthesis and characterization of derivatives of this compound for potential biological activities. For example, Liu et al. (2012) synthesized novel derivatives with fungicidal activity (Liu et al., 2012). Also, research by Fedotov et al. (2022) and Maurya et al. (2013) illustrates the chemical modification of this compound for various biological applications, including antifungal and anti-tubercular activities (Fedotov et al., 2022); (Maurya et al., 2013).
Organometallic Chemistry and Reactivity Studies
The reactivity of this compound with other chemicals has been a subject of interest in organometallic chemistry. Ding et al. (2011) investigated its reaction with W(CO)5THF, providing insights into its chemical behavior and potential applications in materials science (Ding et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-6-3-2-5-10(11)9-12(15)14-8-4-7-13-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHXFEYTSRNVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

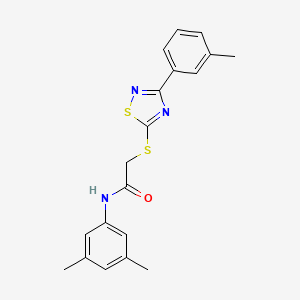
![(Z)-2-(furan-2-ylmethylene)-8-phenethyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2580163.png)
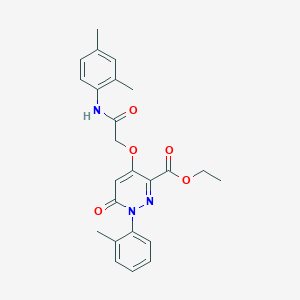

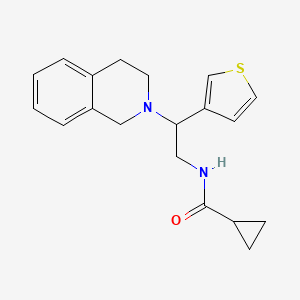
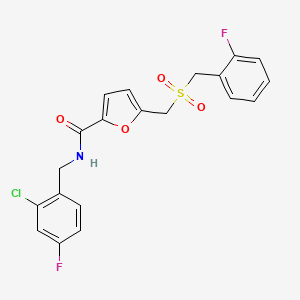
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)
![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)


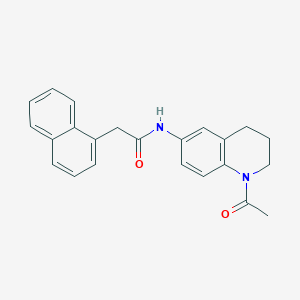

![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)
